molecular formula C13H13F4N5O2 B2381001 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421475-70-8

1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2381001
CAS No.: 1421475-70-8
M. Wt: 347.274
InChI Key: SYYUURCCTVRBIE-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a urea linkage, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound. For instance, 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-one can be prepared by reacting 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with an oxidizing agent.

  • Attachment of the Ethyl Linker: : The triazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker, forming 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane.

  • Urea Formation: : The final step involves the reaction of the ethyl-linked triazole with 2-fluoroaniline and a suitable isocyanate to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage or modification of the methyl group.

    Reduction: The carbonyl group in the triazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Modified triazole derivatives, potentially with altered biological activity.

    Reduction Products: Hydroxylated triazole derivatives.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the triazole ring are key structural features that facilitate binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group and the specific triazole ring structure in 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea imparts unique chemical and biological properties. These features can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N5O2/c1-21-10(13(15,16)17)20-22(12(21)24)7-6-18-11(23)19-9-5-3-2-4-8(9)14/h2-5H,6-7H2,1H3,(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYUURCCTVRBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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